molecular formula C10H12F2O B13684805 4-(tert-Butyl)-2,6-difluorophenol

4-(tert-Butyl)-2,6-difluorophenol

Cat. No.: B13684805
M. Wt: 186.20 g/mol
InChI Key: LTCZIPBXQXTKKR-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2,6-difluorophenol is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2,6-difluorophenol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst. This reaction yields 4-tert-butylphenol as the primary product, which can then be further fluorinated to introduce the fluorine atoms at the 2 and 6 positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(tert-Butyl)-2,6-difluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2,6-difluorophenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-2,6-difluorophenol is unique due to the presence of both tert-butyl and fluorine substituents on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4-tert-butyl-2,6-difluorophenol

InChI

InChI=1S/C10H12F2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3

InChI Key

LTCZIPBXQXTKKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)F)O)F

Origin of Product

United States

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